1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzoyl and thione functional groups, along with the spirocyclic framework, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diaza compound.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via an acylation reaction using 3,4-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine.
Thione Formation: The thione group can be introduced by reacting the intermediate with a sulfurizing agent, such as Lawesson’s reagent, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of the thione group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or thione groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as amines or thiols; reactions are often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and thione groups can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione: Similar structure but lacks the 4-methyl group on the phenyl ring.
1-(3,4-Dimethoxybenzoyl)-3-(4-chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione: Similar structure but has a chlorine atom on the phenyl ring instead of a methyl group.
Uniqueness
1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to similar compounds.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-(4-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-15-6-8-16(9-7-15)20-22(29)25(23(24-20)12-4-5-13-23)21(26)17-10-11-18(27-2)19(14-17)28-3/h6-11,14H,4-5,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFYTHPOVYYYQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.